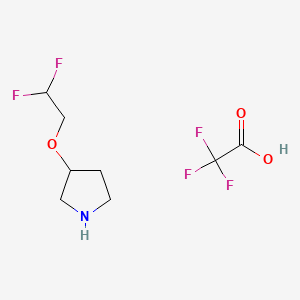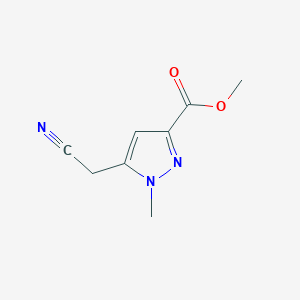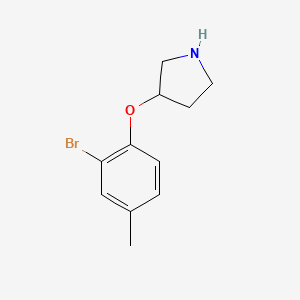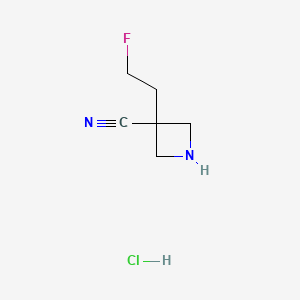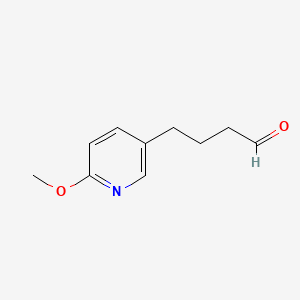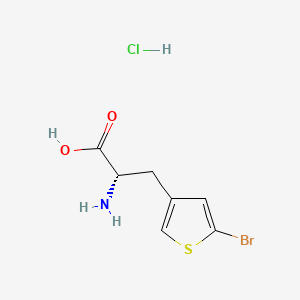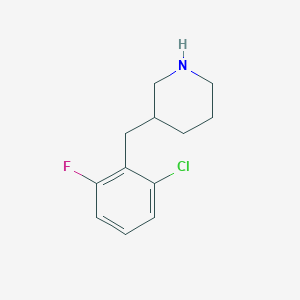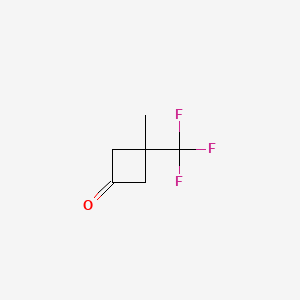
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is an organic compound with the molecular formula C5H5F3O It is a cyclobutanone derivative, characterized by the presence of a trifluoromethyl group at the third carbon and a methyl group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl derivatives upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production, ensuring the availability of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to changes in enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-one: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)cyclohexanone: Contains a six-membered ring instead of a four-membered ring.
3-(Trifluoromethyl)cyclobutan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is unique due to the presence of both a trifluoromethyl group and a methyl group on the cyclobutanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7F3O |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
3-methyl-3-(trifluoromethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H7F3O/c1-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3 |
Clave InChI |
URMCAUBCJBDBEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



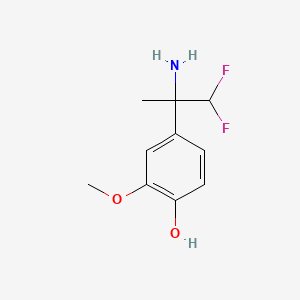

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
